molecular formula C17H14O2S B14491132 2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione CAS No. 63113-56-4

2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione

Cat. No.: B14491132
CAS No.: 63113-56-4
M. Wt: 282.4 g/mol
InChI Key: UBQIUFXDTHMLBN-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione is an organic compound characterized by the presence of a methylsulfanyl group attached to a butene-dione backbone with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-diphenylbut-2-ene-1,4-dione with a methylsulfanyl reagent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and optimized reaction conditions can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1,4-diphenylbut-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its oxidation products may interact with cellular components, leading to changes in cellular functions .

Properties

CAS No.

63113-56-4

Molecular Formula

C17H14O2S

Molecular Weight

282.4 g/mol

IUPAC Name

2-methylsulfanyl-1,4-diphenylbut-2-ene-1,4-dione

InChI

InChI=1S/C17H14O2S/c1-20-16(17(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

UBQIUFXDTHMLBN-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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